Cas no 19626-92-7 ((E)-Methyl 3-(1H-indol-3-yl)acrylate)

(E)-Methyl 3-(1H-indol-3-yl)acrylate 化学的及び物理的性質
名前と識別子
-
- (E)-Methyl 3-(1H-indol-3-yl)acrylate
- Indole-3-acrylic acid methyl ester
- methyl (E)-3-(1H-indol-3-yl)prop-2-enoate
- indoleacrylic acid methyl ester
- methyl (E)-2-(3-indolyl)acrylate
- methyl (E)-3-(1H-indol-3-yl)-2-propenoate
- methyl (E)-3-(1H-indol-3-yl)-acrylate
- methyl 3-(1H-indol-3-yl)-2-propenoate
- methyl indolylacrylate
- trans-3-(3-indolyl)acrylsaeuremethylester
- W1053
- [ "" ]
- 3-INDOLEACRYLIC ACID METHYL ESTER
- Q63409081
- SCHEMBL15486350
- DTXSID701347498
- Methyl (2E)-3-(1H-indol-3-yl)acrylate
- 19626-92-7
- Methyl 3-(1H-indol-3-yl)acrylate
- METHYL (2E)-3-(1H-INDOL-3-YL)PROP-2-ENOATE
- Methyl (2E)-3-(1H-indol-3-yl)acrylate #
- G74459
- 2756-97-0
- 3-Indoleacrylic acid, methyl ester
- JKVXFZPEUCTHQO-VOTSOKGWSA-N
- AKOS015999006
-
- インチ: InChI=1S/C12H11NO2/c1-15-12(14)7-6-9-8-13-11-5-3-2-4-10(9)11/h2-8,13H,1H3/b7-6-
- InChIKey: JKVXFZPEUCTHQO-SREVYHEPSA-N
- ほほえんだ: COC(=O)\C=C/c1c[nH]c2ccccc12
計算された属性
- せいみつぶんしりょう: 201.07900
- どういたいしつりょう: 201.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 42.1Ų
じっけんとくせい
- 色と性状: Powder
- PSA: 42.09000
- LogP: 2.35410
(E)-Methyl 3-(1H-indol-3-yl)acrylate セキュリティ情報
- ちょぞうじょうけん:室温保存、2 ~ 8℃がより好ましい
(E)-Methyl 3-(1H-indol-3-yl)acrylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(E)-Methyl 3-(1H-indol-3-yl)acrylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A199009731-1g |
(E)-Methyl 3-(1H-indol-3-yl)acrylate |
19626-92-7 | 95% | 1g |
$436.80 | 2023-09-02 | |
A2B Chem LLC | AE93486-100mg |
(E)-Methyl 3-(1H-indol-3-yl)acrylate |
19626-92-7 | 95% | 100mg |
$70.00 | 2024-04-20 | |
Chemenu | CM148974-1g |
(E)-Methyl 3-(1H-indol-3-yl)acrylate |
19626-92-7 | 95% | 1g |
$323 | 2023-02-02 | |
A2B Chem LLC | AE93486-250mg |
(E)-Methyl 3-(1H-indol-3-yl)acrylate |
19626-92-7 | 95% | 250mg |
$119.00 | 2024-04-20 | |
1PlusChem | 1P00ALE6-100mg |
Indole-3-acrylic acid methyl ester |
19626-92-7 | 95% | 100mg |
$178.00 | 2024-06-17 | |
1PlusChem | 1P00ALE6-250mg |
Indole-3-acrylic acid methyl ester |
19626-92-7 | 95% | 250mg |
$278.00 | 2024-06-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I72790-5mg |
(E)-Methyl 3-(1H-indol-3-yl)acrylate |
19626-92-7 | ,HPLC≥95% | 5mg |
¥4318.0 | 2023-09-07 | |
Chemenu | CM148974-1g |
(E)-Methyl 3-(1H-indol-3-yl)acrylate |
19626-92-7 | 95% | 1g |
$393 | 2021-08-05 |
(E)-Methyl 3-(1H-indol-3-yl)acrylate 関連文献
-
Sicheng Zhang,Zhuqi Chen,Shuhao Qin,Chenlin Lou,Ahmed M. Senan,Rong-Zhen Liao,Guochuan Yin Org. Biomol. Chem. 2016 14 4146
(E)-Methyl 3-(1H-indol-3-yl)acrylateに関する追加情報
Introduction to (E)-Methyl 3-(1H-indol-3-yl)acrylate (CAS No. 19626-92-7)
(E)-Methyl 3-(1H-indol-3-yl)acrylate (CAS No. 19626-92-7) is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, also known as (E)-Methyl 3-(indol-3-yl)acrylate, is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical agents. Its unique structural features, including the indole and acrylate moieties, make it an attractive candidate for a wide range of applications.
The indole moiety is a fundamental building block in many natural products and synthetic compounds, particularly those with biological activity. Indoles are known for their involvement in various physiological processes, including neurotransmission, hormone regulation, and cell signaling. The acrylate group, on the other hand, imparts reactivity and functional versatility, making (E)-Methyl 3-(1H-indol-3-yl)acrylate a valuable precursor in the synthesis of polymers and other advanced materials.
Recent studies have highlighted the potential of (E)-Methyl 3-(1H-indol-3-yl)acrylate in the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties. The researchers found that these derivatives can selectively target specific pathways involved in inflammation and cancer progression, offering new avenues for drug discovery.
In addition to its pharmaceutical applications, (E)-Methyl 3-(1H-indol-3-yl)acrylate has shown promise in the field of materials science. Its ability to undergo polymerization reactions makes it a suitable monomer for the synthesis of functional polymers with tailored properties. These polymers can be used in various applications, including drug delivery systems, coatings, and electronic materials.
The synthesis of (E)-Methyl 3-(1H-indol-3-yl)acrylate typically involves a multi-step process that includes the condensation of indole with an appropriate acrylate derivative. The choice of reaction conditions and catalysts plays a crucial role in achieving high yields and purity. Recent advancements in catalytic methods have led to more efficient and environmentally friendly synthetic routes for this compound.
One notable application of (E)-Methyl 3-(1H-indol-3-yl)acrylate is in the development of photoresponsive materials. The presence of the acrylate group allows for controlled polymerization via light-induced reactions, enabling the creation of smart materials that can respond to external stimuli such as light or temperature changes. This property has significant implications for the design of advanced materials with dynamic functionalities.
In conclusion, (E)-Methyl 3-(1H-indol-3-yl)acrylate (CAS No. 19626-92-7) is a multifunctional compound with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and reactivity make it an essential building block for the development of novel bioactive molecules and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.
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